Acrilato de Rojo Disperso 1

Descripción general

Descripción

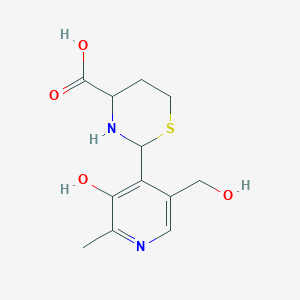

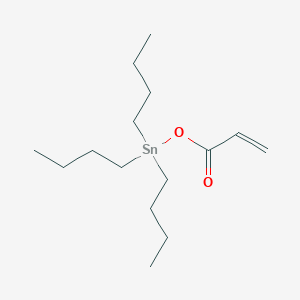

Disperse Red 1 acrylate, also known as 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate, is a compound that belongs to the class of azo dyes. It is widely recognized for its vibrant red color and is used in various applications, including textile printing and materials science. The compound has a molecular formula of C19H20N4O4 and a molecular weight of 368.39 g/mol .

Aplicaciones Científicas De Investigación

Disperse Red 1 acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a chromophore in the study of nonlinear optical properties and photorefractive effects.

Biology: The compound is used in the development of biosensors and imaging agents due to its fluorescent properties.

Medicine: Research is being conducted on its potential use in drug delivery systems and photodynamic therapy.

Industry: It is used in the formulation of inks for textile printing and in the development of advanced materials for robotics and sensors

Mecanismo De Acción

Target of Action

Disperse Red 1 Acrylate is primarily used in the field of photonics and optical materials . It is a chromophore, a molecule that can absorb certain wavelengths of visible light, which makes it valuable in the development of photonic and optical materials.

Mode of Action

The compound works by forming a dipole network that enhances the electro-optic effect of non-linear components . This means it can change its electrical properties in response to an applied electric field, which is a crucial property for many optical applications. It also improves the photorefractive effect, which is the change in the refractive index of a material in response to an applied electric field .

Result of Action

The primary result of Disperse Red 1 Acrylate’s action is the enhancement of electro-optic effects and the improvement of photorefractive effects . This makes it valuable in the development of materials for photonics and optics, including surface relief gratings (SRGs), which are microscopic patterns on a surface that manipulate light.

Action Environment

The action of Disperse Red 1 Acrylate can be influenced by environmental factors. For instance, its storage temperature can affect its stability . Furthermore, its effectiveness in enhancing electro-optic effects and improving photorefractive effects may be influenced by the intensity and wavelength of the light in its environment, as well as the presence of an electric field.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Disperse Red 1 Acrylate are not fully understood. It is known that the dye can interact with various biomolecules. For example, it has been used in liquid crystal monomers to achieve specific voxel orientations, impacting materials science in robotics and sensors

Cellular Effects

It has been observed that both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions . This suggests that Disperse Red 1 Acrylate may have some influence on cellular processes, possibly through its interactions with cellular signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Disperse Red 1 Acrylate involves its photo-responsive properties. Upon exposure to visible light, the dye undergoes a trans–cis isomerization . This process is a new feature of the light-induced molecular movements of azo-dyes and may be used in future for the photo-command of polymer properties and/or light storage .

Temporal Effects in Laboratory Settings

In laboratory settings, Disperse Red 1 Acrylate exhibits reversible light-induced solubility Over time, this can lead to changes in the effects of the product, including its stability and degradation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disperse Red 1 acrylate can be synthesized through the esterification of Disperse Red 1 with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of Disperse Red 1 acrylate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Disperse Red 1 acrylate undergoes various chemical reactions, including:

Oxidation: The nitro group in the compound can be oxidized to form nitroso derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: The acrylate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines and thiols can react with the acrylate group under mild conditions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of aromatic amines.

Substitution: Formation of substituted acrylates.

Comparación Con Compuestos Similares

Disperse Red 1: The parent compound, which lacks the acrylate group.

Disperse Orange 3: Another azo dye with similar optical properties but different substituents.

Disperse Red 13: A structurally similar compound with variations in the substituent groups

Uniqueness: Disperse Red 1 acrylate is unique due to the presence of the acrylate group, which allows it to undergo polymerization reactions. This property makes it valuable in the development of advanced materials and coatings. Additionally, its ability to undergo photoisomerization and form dipole networks enhances its applications in nonlinear optics and photonics .

Propiedades

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZYIAKMYUILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139427-10-4 | |

| Record name | 2-Propenoic acid, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139427-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20407976 | |

| Record name | Disperse Red 1 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13695-46-0 | |

| Record name | 2-[Ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13695-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 1 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Red 1 acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the fundamental mechanism behind Disperse Red 1 acrylate's (DR1A) optical response?

A1: DR1A exhibits optical response due to the trans-cis isomerization of its azobenzene group. When irradiated with polarized light, the azobenzene group undergoes a conformational change from the trans form to the cis form. This isomerization affects the material's refractive index and absorption characteristics, leading to observable optical effects. [, , , , , ]

Q2: How does the polymer matrix influence the optical response of DR1A?

A2: The polymer matrix plays a crucial role in dictating the rate and extent of DR1A's optical response. Research comparing DR1A copolymerized with butyl methacrylate (BMA) and methyl methacrylate (MMA) demonstrated that the length of the side chains in the polymer matrix directly influences the isomerization speed. DR1A/MMA, having shorter side chains and greater intermolecular spacing, exhibited faster optical response due to reduced steric hindrance and increased molecular mobility. []

Q3: Can you elaborate on the significance of biexponential decay observed in the isomerization of DR1A in aqueous-organic solutions?

A3: Studies on amphiphilic copolymers containing DR1A revealed a unique biexponential decay in their thermal cis-to-trans isomerization kinetics when dissolved in aqueous-organic solvent mixtures. This phenomenon suggests the presence of two distinct chromophore environments within the solution: aggregated and unaggregated DR1A units. The aggregated units experience restricted mobility, leading to a slower isomerization process, while the unaggregated units exhibit faster, uninhibited isomerization. This finding highlights the sensitivity of isomerization spectroscopy as a tool to probe self-assembled structures and local environments within polymer solutions. []

Q4: What makes the combination of DR1A and TiO2 nanorods (TiO2-NRs) particularly interesting for memristor applications?

A4: The synergy between DR1A and TiO2-NRs stems from their complementary properties. DR1A, with its photoisomerization capabilities, provides optical control, while TiO2-NRs, as a semiconductor material, enhance and modulate the electrical conductivity of the composite. When integrated into a device, this combination enables both electronic and optical control over resistive switching. The photoisomerization of DR1A, induced by polarized light, leads to conformational changes that impact the conduction pathway through the TiO2-NR network within the polymer matrix, thereby achieving optically tunable memristor behavior. [, ]

Q5: What is the role of boron nitride nanotubes (BNNTs) in studying DR1A's interfacial interactions?

A5: BNNTs serve as nanoscale containers to investigate the influence of interfacial interactions on DR1A's dynamics. By encapsulating DR1A within BNNTs, researchers can isolate the polymer chains and study their behavior in a confined environment dominated by interfacial interactions. This approach minimizes confinement effects, allowing for a clearer understanding of how interfacial interactions impact the glass transition temperature and other dynamic properties of DR1A. []

Q6: How can laser scanning be used to create patterns on surfaces modified with DR1A?

A6: Laser scanning, coupled with precise sample movement, can induce reversible patterning on surfaces containing DR1A. The laser irradiation initiates a localized Marangoni effect, leading to material redistribution and the formation of periodic structures. The reversibility of these patterns depends on the method of DR1A incorporation into the polymer matrix. For example, covalently attached DR1A enables pattern erasure upon subsequent laser scanning, while doped DR1A results in persistent structures. []

Q7: What spectroscopic techniques are valuable for characterizing DR1A and its derivatives?

A7: Multiple spectroscopic methods are employed to characterize DR1A and its modifications. Fourier-transform infrared (FT-IR) spectroscopy provides information about the vibrational modes of the molecule, offering insights into its structure and bonding. UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the absorption characteristics of the azobenzene chromophore. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, reveals details about the structure, conformation, and environment of the molecule's constituent atoms. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione](/img/structure/B76305.png)

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)